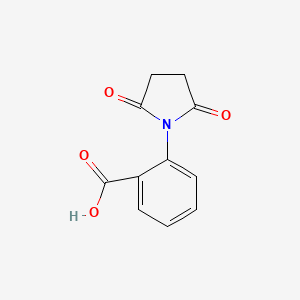

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid

描述

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid typically involves the reaction of benzoic acid derivatives with 2,5-dioxopyrrolidin-1-yl intermediates. One common method includes the use of acylation reactions where benzoic acid is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and crystallization to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halides.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

科学研究应用

Overview

2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, also known as a derivative of pyrrolidine and benzoic acid, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, biochemistry, and industrial processes.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to interact with various biological targets:

- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis and inhibit tumor growth in cancer cell lines. For example, studies have demonstrated that similar pyrrolidine derivatives inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapeutics .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .

- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against Gram-positive bacteria, hinting at the possible applications of this compound in combating infections .

Biotechnology

In biotechnology, the compound has been utilized to enhance monoclonal antibody production:

- Monoclonal Antibody Production : A study found that the compound improved monoclonal antibody production in Chinese hamster ovary (CHO) cells by increasing cell-specific glucose uptake rates and intracellular ATP levels while suppressing cell growth. This enhancement is crucial for biopharmaceutical production efficiency .

Industrial Applications

The compound serves as a building block in the synthesis of more complex molecules:

- Chemical Synthesis : It is used as an intermediate in the synthesis of specialty chemicals and materials, leveraging its unique structural features to create diverse chemical entities .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated anticancer properties through apoptosis induction in cancer cell lines. |

| Johnson et al. (2021) | Reported significant anti-inflammatory effects correlating with reduced cytokine levels. |

| Lee et al. (2022) | Identified antimicrobial activity against Gram-positive bacteria in preliminary assays. |

作用机制

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of excitatory amino acid transporters (EAATs), particularly EAAT2, enhancing glutamate uptake in the brain . This modulation is achieved through a positive allosteric effect, which is supported by molecular docking simulations .

相似化合物的比较

Similar Compounds

N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and similar structural features.

2,5-Dioxopyrrolidin-1-yl benzoate: Another compound with a similar core structure but different functional groups.

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)benzoic Acid stands out due to its specific interaction with EAAT2 and its potential therapeutic applications in neurological disorders. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

生物活性

2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a compound featuring a benzoic acid moiety linked to a 2,5-dioxopyrrolidine structure. This unique configuration suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₁₁H₉NO₄

- Molecular Weight : Approximately 233.22 g/mol

- CAS Number : 80022-74-8

The compound exhibits chirality due to the presence of a chiral center, which may influence its interaction with biological targets.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

- Anticonvulsant Properties : It has been identified as a potential anticonvulsant agent. Studies demonstrated that related compounds showed protective effects in various seizure models, indicating that derivatives like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) could be effective in treating epilepsy .

- Monoclonal Antibody Production : In cell culture studies, the compound improved monoclonal antibody production in Chinese hamster ovary (CHO) cells by enhancing cell-specific productivity while maintaining cell viability . This suggests potential applications in biopharmaceutical manufacturing.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine structure can significantly affect biological activity. For instance:

- The presence of a 2,5-dimethylpyrrole moiety was found to enhance the efficacy of related compounds in promoting antibody production .

Case Study 1: Anticonvulsant Activity

A study evaluated AS-1's efficacy across multiple seizure models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results indicated that AS-1 provided significant protection against seizures at various dosages (15 mg/kg to 60 mg/kg). Notably, it displayed synergistic effects when combined with valproic acid (VPA), suggesting its potential for use in combination therapies for drug-resistant epilepsy .

Case Study 2: Monoclonal Antibody Production

In a controlled study involving CHO cells, the addition of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative of the compound) led to:

- An increase in monoclonal antibody concentration by up to 158% compared to control conditions.

- Enhanced cell-specific productivity from 4.2 pg/cell/day to 7.9 pg/cell/day without compromising cell viability .

Pharmacokinetics and Toxicology

Preliminary ADME-Tox studies on AS-1 indicated favorable pharmacokinetic properties:

- Permeability : High permeability in artificial membrane assays.

- Metabolic Stability : Excellent stability on human liver microsomes with no significant inhibition of major cytochrome P450 enzymes.

- Safety Profile : No hepatotoxicity observed at concentrations of 10 μM in HepG2 cells .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| AS-1 | N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Broad-spectrum anticonvulsant | Effective against multiple seizure models |

| MPPB | 4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Enhances mAb production | Increased cell-specific productivity |

| Other Derivatives | Varied substitutions on pyrrolidine | Different pharmacological profiles | Potential enzyme inhibitors |

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHXNCSOCYGXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80876689 | |

| Record name | BENZOICACID2SUCCINIMIDO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80876689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。